molecular formula C9H14BrN5OS B10949283 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-ethylhydrazinecarbothioamide

2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B10949283
M. Wt: 320.21 g/mol
InChI Key: WTIRDSVMKHMDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo group and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of heterogeneous catalysts such as Amberlyst-70 can also be beneficial for eco-friendly and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites, while the hydrazinecarbothioamide moiety can form covalent bonds or hydrogen bonds with amino acid residues, leading to inhibition or modulation of the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern and the presence of both a bromo group and a hydrazinecarbothioamide moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H14BrN5OS

Molecular Weight

320.21 g/mol

IUPAC Name

1-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-3-ethylthiourea

InChI

InChI=1S/C9H14BrN5OS/c1-4-11-9(17)13-12-8(16)7-6(10)5(2)15(3)14-7/h4H2,1-3H3,(H,12,16)(H2,11,13,17)

InChI Key

WTIRDSVMKHMDEW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)C1=NN(C(=C1Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.